molecular formula C12H16BrNO2S B13980362 1-(4-(Bromomethyl)phenylsulfonyl)piperidine CAS No. 151258-21-8

1-(4-(Bromomethyl)phenylsulfonyl)piperidine

Cat. No.: B13980362
CAS No.: 151258-21-8
M. Wt: 318.23 g/mol
InChI Key: XZNAXSXSUBNVBM-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)phenylsulfonyl)piperidine is an organic compound that features a piperidine ring substituted with a bromomethyl group and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)phenylsulfonyl)piperidine typically involves the reaction of piperidine with 4-(bromomethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling brominated compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Bromomethyl)phenylsulfonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium phosphate (K3PO4).

Major Products Formed:

  • Substituted piperidines with various functional groups depending on the nucleophile used in substitution reactions.
  • Biaryl compounds when used in coupling reactions.

Scientific Research Applications

1-(4-(Bromomethyl)phenylsulfonyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)phenylsulfonyl)piperidine depends on its application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.

    Receptor Modulation: It can interact with specific receptors in biological systems, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

    1-(Phenylsulfonyl)piperidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    4-(Bromomethyl)benzenesulfonyl chloride: Used as a precursor in the synthesis of 1-(4-(Bromomethyl)phenylsulfonyl)piperidine.

Uniqueness: this compound is unique due to the presence of both a bromomethyl group and a phenylsulfonyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

151258-21-8

Molecular Formula

C12H16BrNO2S

Molecular Weight

318.23 g/mol

IUPAC Name

1-[4-(bromomethyl)phenyl]sulfonylpiperidine

InChI

InChI=1S/C12H16BrNO2S/c13-10-11-4-6-12(7-5-11)17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2

InChI Key

XZNAXSXSUBNVBM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CBr

Origin of Product

United States

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